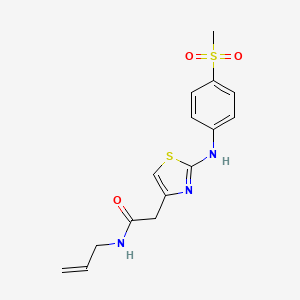

N-allyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-3-8-16-14(19)9-12-10-22-15(18-12)17-11-4-6-13(7-5-11)23(2,20)21/h3-7,10H,1,8-9H2,2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSXLVAZIIKMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-allyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of significant interest due to its potential therapeutic applications. The biological activity of this compound has been explored in various studies, particularly in the context of anti-tubercular properties and other pharmacological effects. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H14N2O2S2

- Molecular Weight : 294.39 g/mol

This compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

Recent advancements in synthetic methodologies have facilitated the development of benzothiazole derivatives, including this compound. The synthesis typically involves:

- Diazo-Coupling : Reaction of thiazole derivatives with various aryl groups.

- Knoevenagel Condensation : Formation of the acetamide linkage.

- Molecular Hybridization Techniques : Combining different pharmacophores to enhance biological activity.

Anti-Tubercular Activity

A key area of research has focused on the anti-tubercular activity of this compound. Studies have shown that derivatives of thiazole exhibit promising results against Mycobacterium tuberculosis (Mtb). For instance, a recent study reported that synthesized compounds displayed moderate to good anti-tubercular activity with Minimum Inhibitory Concentration (MIC) values ranging from 100 to 250 µg/mL against Mtb strains .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Mycolic Acid Synthesis : Similar to other anti-tubercular agents, it may inhibit enzymes involved in the synthesis of mycolic acids, essential components of the bacterial cell wall.

- Binding Affinity : Studies indicate that specific derivatives demonstrate strong binding affinities to target proteins involved in Mtb metabolism, suggesting a potential pathway for therapeutic intervention .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profiles of this compound:

These findings illustrate the potential for developing new therapeutic agents based on the thiazole scaffold.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-allyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide and its analogs:

†ADME: Absorption, Distribution, Metabolism, Excretion

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The methylsulfonyl group in the target compound and is a strong electron-withdrawing moiety, likely enhancing binding to targets like kinases or sulfonamide-sensitive enzymes. In contrast, the chlorophenylsulfonamido group in introduces additional halogen-based hydrophobicity and steric bulk, which may alter target specificity . The allyl group in the target compound offers a balance between steric bulk and metabolic stability compared to the 2-ethylphenyl group in or the phenoxyphenyl group in . Allyl derivatives are often less prone to rapid oxidative metabolism than alkyl or aryl analogs.

Synthetic Accessibility :

- Compounds like (2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide) are likely precursors for synthesizing thiazole derivatives. The target compound’s allyl group may require specialized reagents (e.g., allyl bromide) compared to ethyl or phenyl substitutions, affecting scalability .

Pharmacokinetic Considerations :

- Higher molecular weight compounds (e.g., at 500.0 Da) may face challenges in oral bioavailability due to reduced membrane permeability. The target compound (~384.5 Da) and (415.5 Da) fall within a more favorable range for drug-likeness .

The target compound’s acetamide group is less polar, which may enhance passive diffusion .

Research Findings and Limitations

- Gaps in Data : Direct pharmacological data (e.g., IC₅₀, toxicity) for the target compound are absent in the provided evidence. Most inferences are based on structural analogs.

- Opportunities for Study : Comparative studies on sulfonyl vs. sulfonamide groups (as in vs. ) could clarify their impact on target selectivity. Similarly, replacing the allyl group with ethyl or phenyl substituents (as in ) may optimize pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.